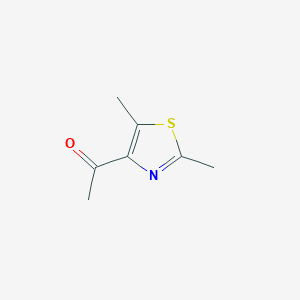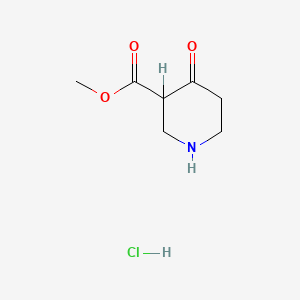
4-Amino-alpha-diethylamino-o-cresol dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“4-Amino-alpha-diethylamino-o-cresol dihydrochloride” is a chemical compound with the linear formula H2NC6H3(OH)CH2N(C2H5)2 · 2HCl .
Molecular Structure Analysis
The molecular formula of “4-Amino-alpha-diethylamino-o-cresol dihydrochloride” is C11H18N2O . For “4-Amino-alpha-diethylamino-o-cresol”, the molecular formula is C11H18N2O .
Physical And Chemical Properties Analysis
The physical and chemical properties of “4-Amino-alpha-diethylamino-o-cresol” are as follows :
Applications De Recherche Scientifique
Cosmetic Applications and Safety Assessments
One significant application of 4-amino compounds, similar to 4-Amino-alpha-diethylamino-o-cresol dihydrochloride, is in the cosmetic industry, primarily as hair colorants. The safety and efficacy of these compounds have been extensively reviewed. For instance, 4-Amino-m-Cresol and its related compounds have been evaluated for their use in oxidative hair dyes. These compounds are combined with oxidizing agents before application to hair, and their safety profiles have been substantiated by comprehensive testing. Research indicates that such compounds do not absorb significant ultraviolet radiation, suggesting minimal phototoxicity concerns. Moreover, their percutaneous penetration is significantly reduced when used in conjunction with oxidative developers, highlighting their safety in cosmetic formulations (International Journal of Toxicology, 2004).
Scientific and Medicinal Chemistry
In medicinal chemistry, the structural attributes of 4-Amino-alpha-diethylamino-o-cresol dihydrochloride derivatives facilitate the synthesis of compounds with potential therapeutic applications. For example, studies on the synthesis and characterization of metal complexes with related compounds demonstrate their relevance in developing novel anticancer agents. These complexes have shown moderate in vitro activity against cancer cell lines, suggesting their potential as therapeutic agents (Russian Journal of General Chemistry, 2020).
Environmental and Chemical Research
Research into the environmental behavior and chemical properties of similar compounds has also been conducted. This includes studies on the biodegradation pathways of aromatic compounds like 4-cresol in microorganisms, which have identified novel pathways involving phosphorylated intermediates. Such research contributes to our understanding of environmental pollutant degradation and offers insights into potential bioremediation strategies (The Journal of Biological Chemistry, 2016).
Propriétés
IUPAC Name |
4-amino-2-(diethylaminomethyl)phenol;dihydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2O.2ClH/c1-3-13(4-2)8-9-7-10(12)5-6-11(9)14;;/h5-7,14H,3-4,8,12H2,1-2H3;2*1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLISWDVQSUTGTR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CC1=C(C=CC(=C1)N)O.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20Cl2N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Amino-alpha-diethylamino-o-cresol dihydrochloride | |
CAS RN |
6297-14-9 |
Source


|
| Record name | 4-Amino-alpha-diethylamino-o-cresol dihydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006297149 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-amino-α-diethylamino-o-cresol dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.972 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![Dimethyl 2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]malonate](/img/structure/B1299729.png)
![ethyl 1-(5-{[(E)-2-isonicotinoylhydrazono]methyl}-1,3-thiazol-2-yl)-4-piperidinecarboxylate](/img/structure/B1299737.png)

![[4-(4-Methoxyphenoxy)phenyl]methanamine](/img/structure/B1299739.png)

![2-[(E)-2-(2-bromophenyl)hydrazono]-3-(3,5-dimethyl-1H-pyrazol-1-yl)-3-oxopropanenitrile](/img/structure/B1299758.png)



